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molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7

Myosmine

Cat. No. B191914
M. Wt: 146.19 g/mol
InChI Key: DPNGWXJMIILTBS-UHFFFAOYSA-N
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Patent
US08378110B1

Procedure details

Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2) to remove mineral oil and added to 25 ml of DMF. To this a solution containing 1-(but-1-enyl)-pyrrolidin-2-one (1.50 g, 0.3597 mol) and methyl nicotinate (41.8 g, 0.3057 mol) in 50 ml of DMF was added. The reaction mixture was heated to 90° C. for 2 hrs. DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml) were added. The reaction mixture was heated to 110° C. for 12 hr, cooled and washed with ethyl acetate (50 ml×2). The aqueous layer was cooled to 0° C., pH adjusted to about 14 using NaOH, extracted with dichloromethane (100 ml×4), the extract dried over Na2SO4, the solvent removed completely and the crude solid was purified by high vacuum distillation to get myosmine (34.38 g, 77.2% yield, 98.5% purity by GC).
Name
1-(but-1-enyl)-pyrrolidin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77.2%

Identifiers

REACTION_CXSMILES
C([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=CCC.C(OC)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=1>CN(C=O)C>[CH:16]1[CH:15]=[N:14][CH:13]=[C:12]([C:6]2[CH2:7][CH2:8][CH2:9][N:5]=2)[CH:17]=1

Inputs

Step One
Name
1-(but-1-enyl)-pyrrolidin-2-one
Quantity
1.5 g
Type
reactant
Smiles
C(=CCC)N1C(CCC1)=O
Name
Quantity
41.8 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2)
CUSTOM
Type
CUSTOM
Details
to remove mineral oil
ADDITION
Type
ADDITION
Details
added to 25 ml of DMF
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml)
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 110° C. for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with ethyl acetate (50 ml×2)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed completely
DISTILLATION
Type
DISTILLATION
Details
the crude solid was purified by high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C2=NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 34.38 g
YIELD: PERCENTYIELD 77.2%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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